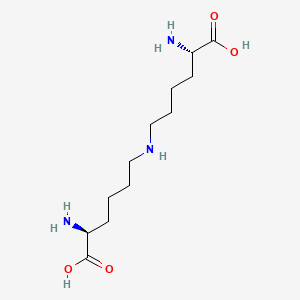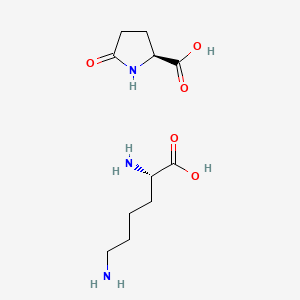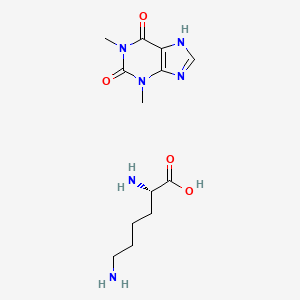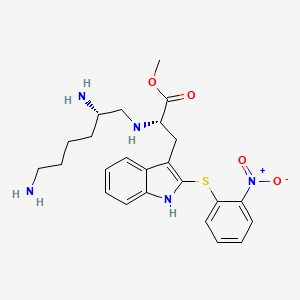
Trifluoroacetylprimaquine
Vue d'ensemble
Description
Trifluoroacetylprimaquine is a derivative of primaquine, an 8-aminoquinoline compound primarily used as an antimalarial agent. Primaquine is effective against the liver stages of Plasmodium infections, making it crucial for the radical cure and presumptive antirelapse therapy of relapsing malaria . This compound is synthesized by introducing a trifluoroacetyl group to primaquine, potentially enhancing its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trifluoroacetylprimaquine typically involves the reaction of primaquine with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring complete reaction by monitoring the progress using thin-layer chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and column chromatography to ensure the final product’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoroacetylprimaquine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Applications De Recherche Scientifique
Trifluoroacetylprimaquine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various fluorinated compounds.
Biology: Studied for its potential antimalarial activity and its effects on liver-stage parasites.
Medicine: Investigated for its potential use in treating relapsing malaria and other parasitic infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of trifluoroacetylprimaquine is similar to that of primaquine. It is believed to interfere with the electron transport chain in the mitochondria of the parasite, leading to the generation of reactive oxygen species that cause oxidative damage to the parasite’s cellular components. Additionally, it may bind to and alter the properties of protozoal DNA, further inhibiting the parasite’s growth and replication .
Comparaison Avec Des Composés Similaires
Primaquine: The parent compound, effective against liver-stage Plasmodium infections.
Tafenoquine: A long-acting analog of primaquine with a longer elimination half-life and higher efficacy against relapsing malaria.
Chloroquine: Another antimalarial drug, primarily effective against blood-stage parasites.
Uniqueness: This modification potentially offers improved efficacy and safety profiles compared to its parent compound, primaquine .
Propriétés
IUPAC Name |
1-[8-(5-aminopentan-2-ylamino)-6-methoxyquinolin-5-yl]-2,2,2-trifluoroethanone;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2.C2H2O4/c1-10(5-3-7-21)23-12-9-13(25-2)14(16(24)17(18,19)20)11-6-4-8-22-15(11)12;3-1(4)2(5)6/h4,6,8-10,23H,3,5,7,21H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFNQSNREJZFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)C(=O)C(F)(F)F)OC.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918584 | |
| Record name | Oxalic acid--1-{8-[(5-aminopentan-2-yl)amino]-6-methoxyquinolin-5-yl}-2,2,2-trifluoroethan-1-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93245-29-5 | |
| Record name | M 8506 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093245295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxalic acid--1-{8-[(5-aminopentan-2-yl)amino]-6-methoxyquinolin-5-yl}-2,2,2-trifluoroethan-1-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3,4-Cyclopentenopyrido[3,2-a]carbazole](/img/structure/B1675800.png)



